1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea
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Overview
Description
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone intermediate, followed by the introduction of the fluorophenyl group and the methoxybenzyl urea moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The fluorophenyl and methoxybenzyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological systems, including its potential as a ligand for various receptors.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Its chemical stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the pyrrolidinone ring and methoxybenzyl urea moiety contribute to the compound’s overall activity. The pathways involved can include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea
- 1-((1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea
- 1-((1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea
Uniqueness
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom’s electronegativity and size can affect the compound’s reactivity, binding affinity, and overall stability, distinguishing it from its analogs with different substituents.
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-27-18-8-2-14(3-9-18)11-22-20(26)23-12-15-10-19(25)24(13-15)17-6-4-16(21)5-7-17/h2-9,15H,10-13H2,1H3,(H2,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXYLOQNLWZKOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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